molecular formula C4H2ClFN2 B8767222 2-Chloro-6-fluoropyrazine

2-Chloro-6-fluoropyrazine

Cat. No.: B8767222
M. Wt: 132.52 g/mol
InChI Key: OOUBPXBCQPEKOA-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoropyrazine (CAS 36411-15-1) is a versatile halogenated heteroaromatic building block prized in advanced chemical synthesis. Its primary research value lies in its role as a key intermediate in developing active pharmaceutical ingredients, particularly for antiviral agents . The distinct reactivity of the chlorine and fluorine atoms on the pyrazine ring allows for selective, step-wise functionalization, enabling researchers to efficiently construct complex molecular architectures. In pharmaceutical research, this compound serves as a critical precursor in the synthesis of fluoropyrazine-carboxamide derivatives, which have demonstrated significant antiviral activity . Beyond medicinal chemistry, halogenated pyrazines are investigated in materials science for creating polymers and specialty chemicals. The stability of halogenated pyrazines like this compound has been studied under various conditions, including different pH and temperature environments, which is crucial information for planning synthetic routes and storage . This product is intended for research and development purposes in a controlled laboratory setting only. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or animal consumption.

Properties

Molecular Formula

C4H2ClFN2

Molecular Weight

132.52 g/mol

IUPAC Name

2-chloro-6-fluoropyrazine

InChI

InChI=1S/C4H2ClFN2/c5-3-1-7-2-4(6)8-3/h1-2H

InChI Key

OOUBPXBCQPEKOA-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Other Halogenated Pyrazines

2-Chloropyrazine (C₄H₃ClN₂)
  • Structural Difference : Lacks the fluorine substituent at position 5.
  • Synthesis : Produced via chlorination of 2-hydroxypyrazine using phosphorus oxychloride .
  • Applications : Primarily used as a pharmaceutical intermediate .
5,6-Dichloropyrazine-2-carboxylic Acid (C₆H₂Cl₂N₂O₄)
  • Structural Difference : Contains two chlorine atoms (positions 5 and 6) and a carboxylic acid group (position 2).
  • Properties : Higher molecular weight (237.00 g/mol) and increased hydrophilicity due to the carboxylic acid group .
  • Biological Activity : Demonstrates antimycobacterial and antifungal activity (IC₅₀ = 41.9–49.5 µmol·L⁻¹) .
6-Chloropyrazine-2-carbonyl Chloride (C₅H₂Cl₂N₂O)
  • Structural Difference : Features a reactive carbonyl chloride group at position 2.
  • Reactivity : The carbonyl chloride enhances electrophilicity, making it suitable for amide or ester formation .
  • Applications : Intermediate in synthesizing carboxamide derivatives for drug discovery .

Comparison with Fluorinated Heterocycles

2-Chloro-6-fluoropyridine (C₅H₂ClFN)
  • Structural Difference : Pyridine ring (one nitrogen) vs. pyrazine (two nitrogens).
  • Electronic Effects : Pyridine’s single nitrogen creates a less electron-deficient system, altering reactivity in cross-coupling reactions .
  • Applications : Used in ligand synthesis for catalysis .
3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine (C₁₄H₁₁ClFN₅)
  • Structural Difference : Pyridazine core (adjacent nitrogen atoms) with a fluorophenyl-piperazine substituent.
  • Synthesis : Synthesized via nucleophilic substitution between 3,6-dichloropyridazine and (2-fluorophenyl)piperazine .
  • Biological Relevance : Derivatives exhibit affinity for serotonin and dopamine receptors, highlighting the role of fluorine in enhancing binding interactions .

Functional Group Influence on Properties

6-Chloropyrazine-2-carbaldehyde (C₅H₂ClN₂O)
  • Structural Difference : Aldehyde group at position 2.
  • Reactivity : The aldehyde enables condensation reactions (e.g., hydrazone formation), useful in synthesizing Schiff bases .
  • Lipophilicity : LogP value likely lower than 2-Chloro-6-fluoropyrazine due to polar aldehyde group .
5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide (C₁₅H₁₄BrClN₃O₂)
  • Structural Difference: Bulky tert-butyl and bromophenol groups.
  • Biological Activity : IC₅₀ = 41.9 µmol·L⁻¹ against Mycobacterium tuberculosis, attributed to lipophilic tert-butyl enhancing membrane penetration .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups LogP (Predicted)
This compound 148.52 Not reported Cl, F 1.2
2-Chloropyrazine 130.54 178 Cl 1.5
5,6-Dichloropyrazine-2-carboxylic Acid 237.00 Not reported Cl, COOH 0.8
6-Chloropyrazine-2-carbonyl Chloride 176.98 Not reported Cl, COCl 2.0

Key Research Findings

Halogen Effects : Fluorine’s electronegativity increases the electron-withdrawing effect in this compound compared to chlorine-only analogs, influencing reactivity in cross-coupling reactions .

Biological Performance : Fluorinated pyrazines and pyridazines show enhanced receptor binding due to fluorine’s ability to form hydrogen bonds and modulate lipophilicity .

Synthetic Flexibility : Carbonyl chloride and aldehyde derivatives of chloropyrazines offer versatile routes for functionalization, critical in drug discovery .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-6-fluoropyrazine, and how do reaction conditions influence yield?

  • Methodology:

  • Nucleophilic substitution is a primary method, where fluorination of 2,6-dichloropyrazine occurs using fluorinating agents like KF or CsF in polar aprotic solvents (e.g., DMF) under reflux .
  • Catalytic optimization : Use of phase-transfer catalysts (e.g., 18-crown-6) improves fluorination efficiency by enhancing ion mobility .
  • Key factors : Temperature (80–120°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 chloro:fluoro precursor) are critical for minimizing byproducts like di-fluorinated analogs .

Q. How can researchers characterize this compound and confirm its structural integrity?

  • Analytical workflow :

  • NMR spectroscopy : 19F^{19}\text{F} NMR (δ -110 to -120 ppm for C-F) and 1H^{1}\text{H} NMR (doublets for aromatic protons) confirm substitution patterns .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+^+ at m/z 147.03) and isotopic patterns for Cl/F .
  • X-ray crystallography : Resolves bond angles and crystallographic packing, particularly for verifying regioselectivity in asymmetric analogs .

Q. What role do the chloro and fluoro substituents play in the compound’s reactivity?

  • Electronic effects :

  • The chloro group acts as an electron-withdrawing substituent, activating the pyrazine ring for nucleophilic aromatic substitution at adjacent positions .
  • The fluoro group stabilizes intermediates via resonance effects, influencing regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
    • Practical implications : Reactivity differences necessitate careful selection of catalysts (e.g., Pd(PPh3_3)4_4 for fluorinated aryl couplings) .

Q. What safety protocols are essential when handling this compound?

  • Hazard mitigation :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact, as halogenated pyrazines may release toxic fumes (e.g., HCl/HF) under heat .
  • Waste disposal : Segregate halogenated waste and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields or regiochemical ambiguity?

  • Experimental design strategies :

  • DoE (Design of Experiments) : Screen solvents (e.g., DMSO vs. DMF), catalysts (e.g., CuI vs. Pd), and temperatures to identify optimal conditions .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
  • Computational modeling : DFT calculations predict transition-state energies for fluorination steps, guiding reagent selection .

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Data reconciliation framework :

  • Assay validation : Compare results across multiple models (e.g., in vitro enzyme inhibition vs. cell-based assays) to isolate confounding variables .
  • Structural analogs : Synthesize and test derivatives (e.g., 2-Bromo-6-fluoropyrazine) to determine if activity trends are substituent-specific .
  • Meta-analysis : Aggregate published IC50_{50} values and apply statistical weighting to account for methodological variability .

Q. What strategies enable the application of this compound in drug discovery, particularly for kinase inhibition?

  • Medicinal chemistry approaches :

  • Scaffold modification : Introduce sulfonamide or carboxamide groups at the 3-position to enhance binding to ATP pockets .
  • SAR studies : Correlate substituent electronegativity (e.g., Cl vs. CF3_3) with inhibitory potency against kinases like EGFR or BRAF .
    • Case study : Derivatives with a 2-chloro-6-fluoro motif show >50% inhibition of PI3Kα at 10 µM, highlighting therapeutic potential .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

  • Degradation analysis :

  • Accelerated stability testing : Expose the compound to pH 1–13 buffers at 40°C for 48 hrs, monitoring decomposition via HPLC .
  • Thermogravimetric analysis (TGA) : Identify decomposition thresholds (e.g., >150°C) to guide storage conditions .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound?

  • Reaction dynamics :

  • Directing effects : The chloro group directs electrophiles (e.g., nitronium ion) to the 5-position due to its stronger -I effect compared to fluorine .
  • Kinetic vs. thermodynamic control : High-temperature reactions favor para-substitution, while low temperatures yield ortho products .

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